

The Multifaceted Biological Activities of Prenylated Xanthones from Cudrania tricuspidata: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-4-prenylxanthone

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The root bark of Cudrania tricuspidata, a deciduous tree native to East Asia, has long been a staple in traditional medicine for treating a variety of ailments, including inflammation, neuritis, and tumors.[1][2][3][4][5] Modern phytochemical investigations have identified prenylated xanthones as a major class of bioactive compounds within this plant, responsible for a wide spectrum of pharmacological effects.[3][5][6] This technical guide provides an in-depth overview of the biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anti-inflammatory and Anti-Neuroinflammatory Activities

Prenylated xanthones from Cudrania tricuspidata have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. These effects are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]

A prominent example is Cudratricusxanthone A, which has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1] It



effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1] Furthermore, it reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-12 (IL-12). [1]

Several other prenylated xanthones have also been identified as potent inhibitors of NO production in both RAW 264.7 and BV2 macrophage cell lines.[6][8][9] The inhibitory concentrations for a range of these compounds are summarized below.

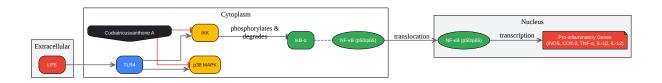
Quantitative Data: Inhibition of Nitric Oxide Production

Compound	Cell Line	IC50 (μM)	Reference
Cudratricusxanthone A	BV2	0.98 ± 0.05	[1]
Unnamed Xanthone 2	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 5	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 6	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 21	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 22	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 25	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 27	RAW 264.7	16.1 - 24.8	[8]
Unnamed Xanthone 28	RAW 264.7	16.1 - 24.8	[8]



Signaling Pathways in Anti-Neuroinflammation

The anti-neuroinflammatory effects of Cudratricusxanthone A are mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[1] Upon stimulation with LPS, Cudratricusxanthone A inhibits the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB subunits p50 and p65.[1] It also suppresses the phosphorylation of p38 MAPK.[1]



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Anti-neuroinflammatory mechanism of Cudratricusxanthone A.

Experimental Protocol: Nitric Oxide (NO) Production Assay

- Cell Culture: BV2 microglial cells or RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 3 hours.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce NO production.
- Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed



with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

- Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Cytotoxic Activity

Several prenylated xanthones from Cudrania tricuspidata have exhibited significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anti-cancer agents.[10][11]

Quantitative Data: Cytotoxicity (IC50 values in µg/mL)



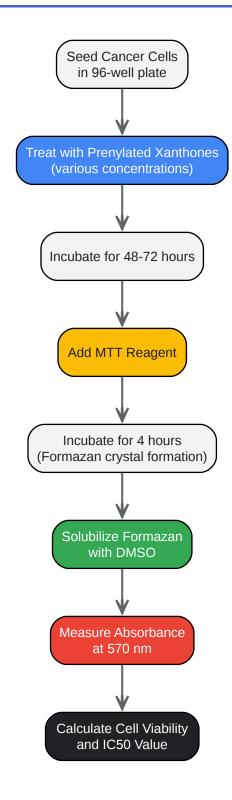
Compo	HCT-116	SMMC- 7721	SGC- 7901	BGC- 823	A549	SK-OV-3	Referen ce
Cudratric usxantho ne E (5)	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	-	-	[10]
Cudratric usxantho ne G (7)	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	-	-	[10]
Cudraxa nthone M (10)	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	-	-	[10]
Toxyloxa nthone C (12)	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	1.6 - 11.8	-	-	[10]
Cudratric usxantho ne B (2)	1.3 - 9.8	1.3 - 9.8	1.3 - 9.8	-	-	-	[10]
Cudratric usxantho ne D (4)	1.3 - 9.8	1.3 - 9.8	1.3 - 9.8	-	-	-	[10]
Xanthone V1a (11)	1.3 - 9.8	1.3 - 9.8	1.3 - 9.8	-	-	-	[10]
Xanthone Derivativ e 1	-	-	-	-	1.4 μΜ	1.2 μΜ	[11]
Maclurax anthone B (2)	-	-	-	-	2.5 μΜ	2.1 μΜ	[11]
Cudraxa nthone L (3)	-	-	-	-	3.2 μΜ	2.8 μΜ	[11]



Experimental Protocol: MTT Cytotoxicity Assay

- Cell Seeding: Human cancer cell lines (e.g., HCT-116, SMMC-7721, A549) are seeded in 96well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the prenylated xanthones for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.





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Workflow for the MTT cytotoxicity assay.

Neuroprotective Effects



Certain prenylated xanthones have demonstrated neuroprotective properties, shielding neuronal cells from oxidative stress-induced cell death. This activity is particularly relevant for the potential development of therapies for neurodegenerative diseases.[12][13]

Quantitative Data: Neuroprotection against 6-OHDA-

induced Cell Death in SH-SY5Y Cells

Compound	EC50 (μM)	Reference
New Xanthone 3	0.7 - 16.6	[12][13]
New Xanthone 7	0.7 - 16.6	[12][13]
New Xanthone 8	0.7 - 16.6	[12][13]
New Xanthone 9	0.7 - 16.6	[12][13]
New Xanthone 15	0.7 - 16.6	[12][13]
New Xanthone 16	0.7 - 16.6	[12][13]
Known Xanthone 18	0.7 - 16.6	[12][13]
Known Xanthone 19	0.7 - 16.6	[12][13]
Known Xanthone 20	0.7 - 16.6	[12][13]
Known Xanthone 21	0.7 - 16.6	[12][13]
Known Xanthone 22	0.7 - 16.6	[12][13]
Known Xanthone 23	0.7 - 16.6	[12][13]

Experimental Protocol: Neuroprotection Assay

- Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable culture medium.
- Treatment: Cells are seeded in plates and pre-treated with different concentrations of the test compounds for a specified duration.
- Induction of Cell Death: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce oxidative stress and cell death.



- Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay
 or by staining with fluorescent dyes like Hoechst 33342 and propidium iodide to visualize
 apoptotic and necrotic cells.
- Data Analysis: The effective concentration (EC50) that provides 50% protection against 6-OHDA-induced cell death is calculated.

Enzyme Inhibitory Activities

Prenylated xanthones from Cudrania tricuspidata have been found to inhibit the activity of several enzymes, indicating their therapeutic potential for a range of conditions, including diabetes, neurodegenerative disorders, and viral infections.

Quantitative Data: Enzyme Inhibition



Enzyme	Compound	IC50	Reference
Protein Tyrosine Phosphatase 1B (PTP1B)	Cudracuspixanthone A	1.9 ± 0.4 μM	[14]
Protein Tyrosine Phosphatase 1B (PTP1B)	Cudraxanthone L	4.6 ± 0.8 μM	[14]
Protein Tyrosine Phosphatase 1B (PTP1B)	Various Prenylated Xanthones	1.9 - 13.6 μΜ	[15]
Monoamine Oxidase (MAO)	Cudratricusxanthone A	88.3 μΜ	[16]
α-Glucosidase	Various Xanthones	up to 16.2 μM	[17]
Neuraminidase	Compound 8 (vicinal dihydroxy group)	0.08 ± 0.01 μM	[18]
Neuraminidase	Other active xanthones	0.08 - 0.27 μΜ	[18]
Tyrosinase (monophenolase)	Compound 1	12.3 μΜ	[19]
Tyrosinase (monophenolase)	Compound 2	48.8 μΜ	[19]
Tyrosinase (monophenolase)	Compound 3	15.8 μΜ	[19]
Tyrosinase (monophenolase)	Compound 4	23.6 μΜ	[19]

Experimental Protocol: α-Glucosidase Inhibition Assay

• Enzyme and Substrate Preparation: A solution of α -glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).



- Incubation: The test compounds at various concentrations are pre-incubated with the αqlucosidase solution.
- Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate.
- Reaction Termination: The reaction is stopped after a specific incubation time by adding a solution of sodium carbonate.
- Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
- Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
 Acarbose is often used as a positive control.[20]

Conclusion

The prenylated xanthones isolated from Cudrania tricuspidata represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and enzyme inhibitory effects, make them promising candidates for the development of novel drugs for a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the pharmacological properties of these fascinating natural products. Future research should focus on elucidating the structure-activity relationships, optimizing the lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies.

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